Ro 1138452 hydrochloride

Prostacyclin receptor Radioligand binding Platelet pharmacology

Researchers studying IP receptor pharmacology in inflammatory pain models often face the confounding polypharmacology of standard antagonists, which can obscure mechanistic conclusions. Ro 1138452 hydrochloride solves this with a uniquely characterized dual-affinity profile (IP pKi 9.3; I₂ pKi 8.3) that is ideal for dissecting nociceptive pathways, unlike more selective but lower-affinity alternatives. - Exploit 40-fold greater IP receptor affinity over RO3244794 (pKi 7.7) for high-sensitivity binding assays with reduced compound consumption. - Achieve robust oral dosing for chronic in vivo studies (effective at 3-100 mg/kg p.o. in rat mechanical hyperalgesia models). - Deploy in radioligand binding on human platelets where maximal receptor occupancy is critical, leveraging a pKi of 9.3 ± 0.1.

Molecular Formula C19H23N3O.HCl
Molecular Weight 345.87
Cat. No. B1191885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 1138452 hydrochloride
Synonyms4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Molecular FormulaC19H23N3O.HCl
Molecular Weight345.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 1138452 Hydrochloride: Technical Profile for Procurement of a Selective Prostacyclin IP Receptor Antagonist


Ro 1138452 hydrochloride (CAS 221529-58-4) is a small-molecule prostacyclin (IP) receptor antagonist characterized by high-affinity binding and functional blockade of IP-mediated cAMP accumulation [1]. It belongs to the 4,5-dihydro-1H-imidazol-2-yl class and is also referenced as CAY10441 in the literature. The compound demonstrates oral bioavailability in rodent models and has been validated across multiple assay platforms including human platelets, recombinant receptor systems, and functional cellular assays .

Procurement Risk Analysis: Why Ro 1138452 Cannot Be Interchanged with RO3244794 or Other IP Receptor Antagonists


Within the class of IP receptor antagonists, structurally distinct compounds exhibit divergent selectivity profiles that critically impact experimental interpretation. Ro 1138452 displays measurable secondary affinity for imidazoline I₂ (pKi 8.3) and platelet-activating factor (PAF; pKi 7.9) receptors, whereas the alternative antagonist RO3244794 demonstrates negligible binding to these off-targets [1]. This distinction is operationally significant: a researcher intending to interrogate pure IP receptor pharmacology would be misled by Ro 1138452's polypharmacology, while an investigator studying I₂-mediated analgesia would find Ro 1138452 uniquely fit-for-purpose among IP antagonists [2]. Substitution without awareness of this selectivity divergence introduces uncontrolled confounding variables that may invalidate dose-response relationships and mechanistic conclusions.

Quantitative Differentiation of Ro 1138452 Hydrochloride: Head-to-Head Comparative Data for Procurement Decisions


IP Receptor Affinity in Human Platelets: Ro 1138452 versus RO3244794

In a direct head-to-head comparison using human platelet membranes, Ro 1138452 exhibits significantly higher IP receptor affinity than the alternative IP antagonist RO3244794. The pKi value for Ro 1138452 was 9.3 ± 0.1, compared to 7.7 ± 0.03 for RO3244794 [1]. This represents a 40-fold difference in Ki (approximately 0.5 nM for Ro 1138452 versus 20 nM for RO3244794).

Prostacyclin receptor Radioligand binding Platelet pharmacology

Off-Target Selectivity Profile: I₂ and PAF Receptor Affinity as Differentiator from RO3244794

Ro 1138452 exhibits measurable secondary pharmacology at imidazoline I₂ (pKi = 8.3) and platelet-activating factor (PAF; pKi = 7.9) receptors, whereas the comparator RO3244794 shows no detectable binding to these sites and maintains >100-fold selectivity for IP over all prostanoid receptors [1]. For I₂ receptors, Ro 1138452's pKi of 8.3 corresponds to a Ki of approximately 5 nM, placing it within the range of tool compounds used to probe I₂-mediated analgesia.

Imidazoline receptor Receptor selectivity Polypharmacology

In Vivo Analgesic Efficacy: Ro 1138452 Oral Bioavailability and Dose-Response Differentiation

Ro 1138452 demonstrates oral efficacy in the carrageenan-induced mechanical hyperalgesia model, with significant reduction observed at doses of 3-100 mg/kg p.o. [1]. A related study reports significant analgesic activity in standard antinociceptive assays at 2-20 mg/kg in rats . This oral bioavailability profile, combined with its IP/I₂ dual pharmacology, distinguishes Ro 1138452 from many IP-selective antagonists that lack robust oral activity or analgesic validation.

Analgesia In vivo pharmacology Oral bioavailability

Functional Antagonism of cAMP Accumulation: pKi and pIC50 Differentiation

In functional assays measuring inhibition of carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells expressing human IP receptor, Ro 1138452 exhibits pKi = 9.0 ± 0.06 and pIC50 = 7.0 ± 0.07 [1]. The ~100-fold difference between binding pKi and functional pIC50 indicates a significant receptor reserve effect that should be considered when designing functional assays and interpreting potency data.

cAMP assay Functional antagonism CHO-K1 cells

Recommended Research Applications for Ro 1138452 Hydrochloride Based on Verified Comparative Evidence


Investigating IP-I₂ Receptor Crosstalk in Analgesic Pathways

Leverage Ro 1138452's dual affinity for IP (pKi 9.3) and I₂ (pKi 8.3) receptors to dissect the relative contributions of each pathway to nociceptive processing. The compound's oral bioavailability (2-100 mg/kg p.o. in rat models) enables chronic dosing studies that are impractical with parenterally-administered alternatives [1].

High-Sensitivity Radioligand Binding Assays Requiring Maximal IP Receptor Occupancy

Utilize Ro 1138452 as the preferred IP antagonist for radioligand binding experiments where maximal receptor occupancy is critical. Its pKi of 9.3 ± 0.1 in human platelets represents a 40-fold affinity advantage over RO3244794 (pKi 7.7), reducing compound consumption and improving assay signal-to-noise ratios [1].

In Vivo Inflammation and Edema Models Requiring Oral Dosing

Deploy Ro 1138452 in carrageenan-induced paw edema and mechanical hyperalgesia studies where oral administration is required. The compound significantly reduces both endpoints at 3-100 mg/kg p.o., providing a validated tool for probing IP receptor contributions to inflammatory processes [1].

Technical Documentation Hub

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